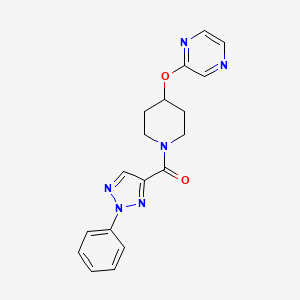

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

The compound “(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” features a methanone core linking two distinct heterocyclic moieties: a 2-phenyl-2H-1,2,3-triazol-4-yl group and a 4-(pyrazin-2-yloxy)piperidin-1-yl group. Based on structural analogs (e.g., ), the molecular formula is inferred as C₁₉H₁₇N₅O₂, with a molecular weight of approximately 383.4 g/mol.

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-18(16-12-21-24(22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)26-17-13-19-8-9-20-17/h1-5,8-9,12-13,15H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKOTGOYRJNMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. The pyrazine moiety is then introduced via nucleophilic substitution, followed by the attachment of the piperidine ring through an amide bond formation. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key features:

Key Observations:

Heterocyclic Core Modifications: Replacement of the triazole with pyrazole (Compound 16, ) or dimethylaminophenyl () alters electronic properties and steric profiles. Pyrazoles may reduce aromatic stacking but introduce additional hydrogen-bonding sites.

Sulfonamide groups (Compound 16, ) may enhance solubility but could affect metabolic pathways.

Pharmacokinetic Considerations: Fluorine atoms () and dimethylamino groups () are classic modifications to improve metabolic stability and solubility, respectively. Chloropyridine () may increase toxicity risks due to halogenated byproducts.

Research Tools and Methodologies

Structural characterization of these compounds likely employed X-ray crystallography using programs like SHELXL and visualization tools such as WinGX/ORTEP . For example, SHELXL’s robust refinement algorithms enable precise modeling of anisotropic displacement parameters, critical for analyzing steric clashes in substituted piperidines .

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , identified by its CAS number 2034405-20-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of a 1,2,3-triazole derivative with a pyrazinyl piperidine. The general synthetic route includes:

- Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition (CuAAC) methods.

- Substitution Reactions : Introducing the pyrazine moiety through nucleophilic substitution.

The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study reported that certain triazole derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines including MDA-MB231 and Mia-PaCa2 . The specific compound under discussion may share similar mechanisms of action due to its structural analogies.

Antitubercular Potential

In a search for novel anti-tubercular agents, compounds with triazole structures have been evaluated against Mycobacterium tuberculosis. Some derivatives demonstrated promising activity with IC50 values ranging from 1.35 to 2.18 μM . The incorporation of the pyrazine moiety may enhance the bioactivity of the compound through improved interaction with bacterial targets.

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes or interfere with cellular processes. For example, triazoles can act as inhibitors of steroid sulfatase (STS), which is a target in breast cancer therapy . The specific interactions and binding affinities of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone with biological targets require further investigation through molecular docking studies.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Studies : A series of studies have demonstrated the effectiveness of triazole derivatives in inhibiting cancer cell proliferation. The compound's structural features allow it to engage effectively with cancer cell receptors.

- Antitubercular Studies : A focused investigation into triazole derivatives revealed that modifications in their chemical structure could lead to enhanced activity against Mycobacterium tuberculosis, suggesting that similar modifications might be beneficial for the compound .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

The compound can be synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) followed by coupling with a pyrazine-modified piperidine moiety. Key steps include:

- Triazole formation : Reacting phenylacetylene with an azide precursor under copper(I)-catalyzed conditions to form the 1,2,3-triazole core .

- Piperidine functionalization : Introducing the pyrazin-2-yloxy group via nucleophilic substitution or Mitsunobu reaction on 4-hydroxypiperidine .

- Methanone coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the triazole and piperidine subunits.

Purification typically involves silica gel chromatography and recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms dihedral angles between aromatic rings (e.g., pyrazole-phenyl interactions, as seen in pyrazolone derivatives ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Include positive/negative controls and dose-response curves (e.g., IC₅₀ determination) .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds to establish structure-activity relationships (SAR) .

- Theoretical frameworks : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data from analogous pyrazole/piperidine derivatives .

Q. How can contradictory data in reported bioactivity profiles be resolved?

- Comparative meta-analysis : Systematically compare experimental conditions (e.g., pH, solvent, assay type) across studies. For example, discrepancies in IC₅₀ values may arise from differences in buffer systems or cell-line variability .

- Orthogonal validation : Confirm results using alternative assays (e.g., surface plasmon resonance vs. enzyme-linked immunosorbent assay) .

- Batch-to-batch reproducibility : Verify compound purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or X-ray crystallography) .

Q. What computational strategies are effective for predicting environmental fate and biodegradation pathways?

- QSPR models : Predict physicochemical properties (e.g., logP, water solubility) using software like EPI Suite to assess environmental persistence .

- Metabolic pathway prediction : Use in silico tools (e.g., EAWAG-BBD) to identify potential microbial degradation products. Validate via HPLC-MS analysis of soil/water samples under controlled conditions .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug derivatization : Modify the methanone or pyrazine moiety to enhance solubility (e.g., phosphate esters) or reduce first-pass metabolism .

- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots. Use LC-MS to track metabolite formation .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for pairwise comparisons) .

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

- Solvent screening : Test polar (ethanol, DMSO) and nonpolar (hexane) solvents using vapor diffusion or slow evaporation.

- Temperature gradients : Vary crystallization temperatures (4°C to 40°C) to control nucleation rates.

- Seeding : Introduce microcrystals of analogous compounds (e.g., pyrazolone derivatives) to induce epitaxial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.